2-Bromo-5-(2,2,2-trifluoroethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(2,2,2-trifluoroethyl)phenol is an organic compound with the molecular formula C8H6BrF3O It is a brominated phenol derivative, characterized by the presence of a trifluoroethyl group at the 5-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2,2,2-trifluoroethyl)phenol typically involves the bromination of 5-(2,2,2-trifluoroethyl)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2-position of the phenol ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process would likely involve large-scale bromination reactions with careful control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2,2,2-trifluoroethyl)phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 5-(2,2,2-trifluoroethyl)phenol.
Scientific Research Applications
2-Bromo-5-(2,2,2-trifluoroethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and inhibition due to its phenolic structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethyl)phenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bromine and trifluoroethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2-Bromo-5-(trifluoromethoxy)phenol: Contains a trifluoromethoxy group, differing in its oxygen linkage.
2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: Similar trifluoroethyl group but with a pyridine ring instead of a phenol ring.
Uniqueness
2-Bromo-5-(2,2,2-trifluoroethyl)phenol is unique due to the combination of its bromine and trifluoroethyl substituents, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H6BrF3O |
---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
2-bromo-5-(2,2,2-trifluoroethyl)phenol |
InChI |
InChI=1S/C8H6BrF3O/c9-6-2-1-5(3-7(6)13)4-8(10,11)12/h1-3,13H,4H2 |
InChI Key |
XJGZRKFJLGVLSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.